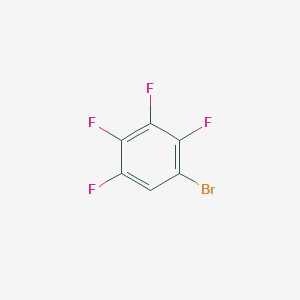
1-Bromo-2,3,4,5-tetrafluorobenzene
Overview
Description
1-Bromo-2,3,4,5-tetrafluorobenzene is a halogenated aromatic compound with the molecular formula C₆HBrF₄ and a molecular weight of 228.97 g/mol . This compound is characterized by the presence of a bromine atom and four fluorine atoms attached to a benzene ring. It is commonly used in various chemical syntheses and industrial applications due to its unique reactivity and properties.
Mechanism of Action
Target of Action
1-Bromo-2,3,4,5-tetrafluorobenzene is a chemical compound used primarily in the synthesis of various catalysts and ligands . Its primary targets are therefore the reactants in these synthesis reactions.
Mode of Action
The compound interacts with its targets through chemical reactions, specifically in the synthesis of catalysts such as Pd (AsPh 3) 4 . It’s also used in the preparation of cyclometalating ligands .
Biochemical Pathways
The specific biochemical pathways affected by this compound are dependent on the specific reactions it’s used in. For example, it’s used in the synthesis of fluorinated rubrene , a compound used in organic electronics.
Pharmacokinetics
Its lipophilicity is moderate, with a Log Po/w (iLOGP) of 2.03 .
Result of Action
The result of this compound’s action is the successful synthesis of the target compounds, such as Pd (AsPh 3) 4 and cyclometalating ligands . These compounds can then be used in further reactions or applications.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, it’s recommended to handle the compound in a well-ventilated place to prevent the accumulation of vapors . It’s also flammable, so it should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources .
Biochemical Analysis
Biochemical Properties
It is known to be used in the synthesis of catalysts and ligands , suggesting that it may interact with various enzymes and proteins in these contexts
Molecular Mechanism
It is known to participate in the synthesis of various compounds , which may exert their own effects at the molecular level
Preparation Methods
1-Bromo-2,3,4,5-tetrafluorobenzene can be synthesized through several methods. One common synthetic route involves the bromination of 2,3,4,5-tetrafluorobenzene using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as acetic acid or carbon tetrachloride and is carried out at elevated temperatures to ensure complete bromination.
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow processes or the use of specialized reactors to optimize yield and purity .
Chemical Reactions Analysis
1-Bromo-2,3,4,5-tetrafluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It is often used in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Reduction Reactions: The bromine atom can be reduced to form the corresponding tetrafluorobenzene derivative.
Common reagents and conditions for these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene . The major products formed depend on the specific reaction and reagents used.
Scientific Research Applications
1-Bromo-2,3,4,5-tetrafluorobenzene has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Bromo-2,3,4,5-tetrafluorobenzene can be compared with other halogenated fluorobenzenes, such as:
1-Bromo-2,3,5,6-tetrafluorobenzene: Similar in structure but with different fluorine atom positions, leading to variations in reactivity and applications.
1,2-Dibromotetrafluorobenzene: Contains two bromine atoms, which can participate in more complex substitution and coupling reactions.
1-Bromo-2,4,5-trifluorobenzene: Lacks one fluorine atom, resulting in different electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
1-bromo-2,3,4,5-tetrafluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrF4/c7-2-1-3(8)5(10)6(11)4(2)9/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYSIDPAOVWMQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50148042 | |
| Record name | 1-Bromo-2,3,4,5-tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50148042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1074-91-5 | |
| Record name | 1-Bromo-2,3,4,5-tetrafluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2,3,4,5-tetrafluorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo-2,3,4,5-tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50148042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2,3,4,5-tetrafluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.772 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 1-bromo-2,3,4,5-tetrafluorobenzene undergo further chemical transformations?
A1: Yes, research indicates that this compound can be readily nitrated. [] This reaction leads to the substitution of the remaining hydrogen atom with a nitro group, yielding 1-bromo-2,3,4,5-tetrafluoro-6-nitrobenzene. The reaction employs a mixture of fuming nitric acid, boron trifluoride, and tetramethylene sulfone to achieve high yields. []
Q2: Are there other lanthanoid complexes besides Ytterbium that can activate carbon-bromine bonds in compounds like this compound?
A2: Yes, research demonstrates that lanthanum (La) and neodymium (Nd) complexes, similar to the Ytterbium (Yb) complex, can activate the carbon-bromine bond in this compound. [] This reaction forms the corresponding lanthanum and neodymium complexes containing N,N'-bis(2,6-diisopropylphenyl)formamidinate ligands, a bromide ligand, and a coordinated THF molecule. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
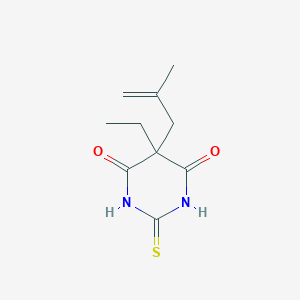
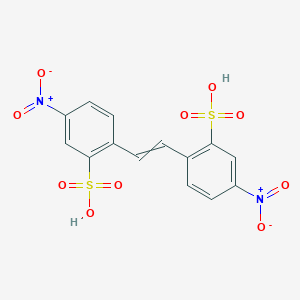

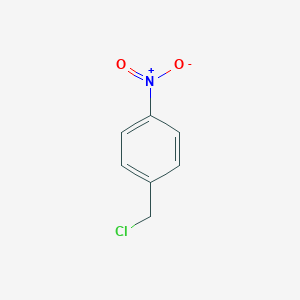

![2-[N-Cyclohexylamino]ethane sulfonic acid](/img/structure/B89505.png)
![Anthra[1,2,3,4-ghi]perylene](/img/structure/B89507.png)
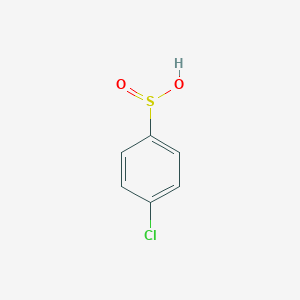

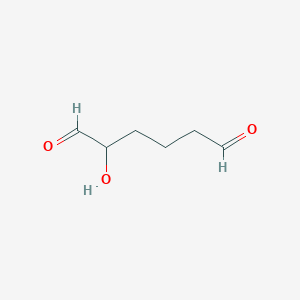

![Phenanthro[4,3-b]thiophene](/img/structure/B89516.png)


